molecular formula C26H43NO8S2-2 B1264935 Taurolithocholic acid sulfate(2-)

Taurolithocholic acid sulfate(2-)

Cat. No.: B1264935
M. Wt: 561.8 g/mol
InChI Key: HSNPMXROZIQAQD-GBURMNQMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Taurolithocholic acid sulfate(2-) is the dianionic, sulfated and taurine-conjugated form of the secondary bile acid lithocholic acid, representing a major physiological species at pH 7.3 . This steroid sulfate oxoanion serves as a potent signaling molecule in biomedical research, primarily investigated for its role in modulating key cellular receptors and pathways. It is recognized as a highly potent endogenous agonist for the Takeda G-protein coupled receptor 5 (TGR5), a major membrane-bound bile acid receptor . Activation of TGR5 initiates a cAMP-dependent signaling cascade that influences energy expenditure, glucose metabolism, and neuroinflammation, positioning this compound as a critical tool for studying metabolic disorders and gut-brain axis communication . Beyond metabolic research, this bile acid derivative is instrumental in oncology studies. It has been shown to differentially modulate ATPase activity (including Na+/K+ ATPase and Mg2+ ATPase) in colorectal cancer tissues compared to healthy colon mucosa, suggesting a role in ion transport dysregulation during carcinogenesis . Its sulfated form, often referred to as taurolithocholylsulfate (TLCS), can trigger sustained calcium (Ca2+) signals in specific cell types, a mechanism implicated in cellular injury and apoptosis, making it valuable for probing liver pathophysiology and cholestasis models . Furthermore, recent virology research has highlighted the potential of related taurolithocholic acids in protecting against viral haemorrhagic fever by inhibiting a specific form of cell death known as ferroptosis, revealing a novel intersection between bile acid signaling and innate immunity . By engaging nuclear and membrane receptors like FXR and TGR5, Taurolithocholic acid sulfate(2-) helps researchers dissect complex signaling networks that govern inflammation, cancer progression, and metabolic homeostasis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H43NO8S2-2

Molecular Weight

561.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1

InChI Key

HSNPMXROZIQAQD-GBURMNQMSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of Taurolithocholic Acid Sulfate 2

Metabolic Precursors and Intermediates in Taurolithocholic Acid Sulfate(2-) Formation

The journey to Taurolithocholic acid sulfate(2-) begins with cholesterol. oup.comnih.gov Through a series of enzymatic reactions in the liver, cholesterol is converted into primary bile acids, namely cholic acid and chenodeoxycholic acid. nih.govtandfonline.com In the intestine, gut bacteria metabolize these primary bile acids. Specifically, chenodeoxycholic acid undergoes 7α-dehydroxylation to form the secondary bile acid, lithocholic acid (LCA) . nih.gov

LCA is then absorbed from the intestine and transported to the liver. In the liver, LCA undergoes conjugation with the amino acid taurine (B1682933) to form taurolithocholic acid (TLCA) . nih.govnih.gov This conjugation step is a prerequisite for efficient sulfation in many cases. Both LCA and TLCA can then serve as substrates for SULT2A1, which catalyzes the final step: the addition of a sulfate (B86663) group to the 3α-hydroxyl position, yielding lithocholic acid sulfate and taurolithocholic acid sulfate(2-) , respectively. pnas.orgebi.ac.uk Studies in primary rat hepatocytes have shown that lithocholate is rapidly conjugated with taurine or glycine (B1666218), while the subsequent sulfation is a slower process. nih.gov

Influence of Physiological and Pathophysiological States on Biosynthesis Rates

The rate of Taurolithocholic acid sulfate(2-) formation is not static but dynamically responds to the body's health status, particularly conditions affecting the liver and bile acid metabolism.

Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of toxic bile acids in the liver. nih.gov In response to this buildup, the body activates detoxification pathways, including sulfation. nih.govoup.com During cholestatic diseases, the formation of sulfated bile acids, including taurolithocholic acid sulfate, increases significantly. nih.govoup.com This enhanced sulfation is a protective mechanism to increase the water solubility of toxic bile acids, thereby facilitating their elimination through urine and feces and mitigating liver damage. oup.comoup.com In cases of complete cholestasis, urinary excretion becomes the primary route for the disposal of bile acids and their sulfated counterparts. oup.com

Genetic variations affecting bile acid transport and metabolism can profoundly influence the biosynthesis of Taurolithocholic acid sulfate(2-). A notable example is a deficiency in the Sodium Taurocholate Cotransporting Polypeptide (NTCP) , encoded by the SLC10A1 gene. NTCP is the primary transporter responsible for the uptake of conjugated bile salts from the blood into liver cells. nih.gov

Individuals with SLC10A1 deficiency, such as those with the p.Ser267Phe variant, exhibit markedly elevated levels of bile acids in their serum (hypercholanemia). nih.govfrontiersin.org To counteract this toxic accumulation, the body upregulates alternative detoxification pathways. Research has shown that in both mice and humans with Slc10a1/SLC10A1 deficiency, there is a significant enhancement of bile acid sulfation. nih.govnih.gov This is evidenced by a dramatic increase in the expression of sulfotransferase enzymes, particularly Sult2a1 in mice, and a corresponding marked increase in the levels of sulfated bile acids, including taurolithocholic acid 3-sulfate, in the serum. nih.govnih.gov This highlights enhanced sulfation as a crucial adaptive mechanism for bile acid detoxification and elimination in individuals with this genetic defect.

Defects in bile acid conjugation itself, caused by mutations in the BAAT gene, lead to a lack of taurine and glycine conjugated bile acids. elsevierpure.comnih.gov In these cases, unconjugated bile acids are still excreted, partly as sulfates and glucuronides. elsevierpure.com

Molecular Transport and Dispositional Dynamics of Taurolithocholic Acid Sulfate 2

Systemic Circulation and Enterohepatic Recirculation of Sulfated Bile Acids

The process of sulfation enhances the water solubility of bile acids, which in turn reduces their intestinal reabsorption and facilitates their elimination through renal pathways. oup.com While bile acid sulfation is typically a minor metabolic route, it becomes more significant in cholestatic conditions. The enterohepatic circulation is a critical pathway for the conservation of bile acids, involving their secretion from the liver into the bile, release into the intestine, and subsequent reabsorption and return to the liver. oup.commaastrichtuniversity.nl

The sulfation of lithocholic acid conjugates, including taurolithocholic acid, has been identified as a key mechanism for promoting the fecal excretion of this hepatotoxic bile acid. nih.gov Studies in rats have shown that while the absorption of sulfated lithocholic acid conjugates is delayed compared to their unsulfated forms, it is only slightly reduced quantitatively over a 24-hour period. nih.gov For instance, the absorption of taurolithocholic acid sulfate (B86663) was observed to be 84.4%, whereas its unsulfated counterpart, taurolithocholic acid, was absorbed at a rate of 94.2%. nih.gov The absorption of sulfated lithocholic acid conjugates is dose-dependent and can be significantly reduced by the presence of calcium. nih.gov Sulfation generally decreases both passive absorption in the jejunum and active absorption in the ileum, leading to a smaller pool of these bile acids in the body due to rapid fecal excretion. nih.gov

Intestinal Absorption of Sulfated vs. Unsulfated Lithocholic Acid Conjugates in Rats
Compound24-hour Absorption Rate (%)
Sulfoglycolithocholic acid (SGLC)90.9 ± 3.6
Glycolithocholic acid (GLC)94.4 ± 1.1
Taurolithocholic acid sulfate (STLC)84.4 ± 3.0
Taurolithocholic acid (TLC)94.2 ± 2.1

The liver plays a central role in the clearance of bile acids from the portal circulation. Both the sodium taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs) are involved in the hepatic uptake of conjugated bile acids. nih.gov Following uptake into hepatocytes, bile acids are secreted into the bile. Amidated bile acids are primarily excreted into the bile via the bile salt export pump (BSEP). oup.comresearchgate.net However, the biliary excretion of sulfated bile acids like taurolithocholic acid sulfate is mediated by different transporters. oup.comnih.gov Research has shown that taurolithocholic acid can impair the insertion of transport proteins into the apical membrane of hepatocytes, which is a key step in biliary secretion. nih.gov

Sulfation significantly increases the water solubility of bile acids, making them more amenable to renal excretion. oup.com Consequently, urinary excretion becomes a primary route for the elimination of bile acid sulfates, especially during cholestasis. oup.com In healthy individuals, over 70% of urinary bile acids are sulfated, highlighting the efficiency of this elimination pathway. oup.comoup.com The renal clearance of sulfated bile acids has been observed to be 10- to 100-fold higher than that of their unsulfated counterparts in cholestatic conditions. oup.com Studies in cholestatic patients have revealed that while only a small fraction of bile acids in bile are sulfated, a much larger proportion in urine exists as sulfate esters. nih.gov The urinary output of bile acid sulfates is directly related to the total bile acid output in the urine. nih.gov

Characterization of Specific Bile Acid Transporters Interacting with Taurolithocholic Acid Sulfate(2-)

The transport of taurolithocholic acid sulfate across cellular membranes is facilitated by specific ATP-binding cassette (ABC) transporters.

The multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an efflux transporter located on the apical membrane of hepatocytes, renal proximal tubule cells, and intestinal epithelia. solvobiotech.com It plays a crucial role in the biliary excretion of various organic anions, including sulfated bile acids. nih.govsolvobiotech.com Studies using membrane vesicles have demonstrated the ATP-dependent transport of taurolithocholic acid sulfate by MRP2, with a determined Michaelis-Menten constant (Km) of 1.5 µM in rat canalicular membrane vesicles and 3.9 µM in Mrp2-expressing Sf9 cell membrane vesicles. nih.gov Taurolithocholic acid itself can inhibit the function of MRP2. nih.gov

The multidrug resistance-associated protein 3 (MRP3), or ABCC3, is primarily located on the basolateral membrane of hepatocytes and enterocytes. solvobiotech.com It functions as an alternative efflux pathway for bile acids from the liver into the blood, particularly during cholestatic conditions when biliary excretion via MRP2 is impaired. solvobiotech.com Research has indicated that rat MRP3 is capable of transporting taurolithocholate-3-sulfate. researchgate.net MRP3 is believed to play a compensatory role for MRP2 in bile acid transport. solvobiotech.com

Kinetic Parameters of Taurolithocholic Acid Sulfate Transport by MRP2
SystemKm (µM)
Rat Canalicular Membrane Vesicles1.5
Mrp2-expressing Sf9 Membrane Vesicles3.9

The breast cancer resistance protein (BCRP), also known as ABCG2, is another efflux transporter that has been implicated in the transport of bile acids. caymanchem.com While initially recognized for its role in drug resistance, studies have shown that BCRP is also involved in the biliary excretion of certain compounds, including some statins that were previously thought to be primarily transported by MRP2. nih.gov Research has pointed to a role for ABCG2 as a transporter of bile acids in the liver and placenta. caymanchem.com

Regulatory Impact of Bile Acids, Including Taurolithocholic Acid Sulfate, on Sodium Taurocholate Cotransporting Polypeptide (NTCP) Expression and Function

The expression and function of the Sodium Taurocholate Cotransporting Polypeptide (NTCP), the primary transporter responsible for the uptake of conjugated bile acids from portal blood into hepatocytes, are intricately regulated by bile acids themselves in a classic negative feedback loop. mdpi.combenthamdirect.com High intracellular bile acid levels trigger a down-regulation of NTCP to protect hepatocytes from excessive and potentially toxic bile acid accumulation. mdpi.com This regulation occurs primarily at the transcriptional level. Bile acids activate the farnesoid X receptor (FXR), which in turn induces the expression of the small heterodimer partner (SHP). mdpi.comresearchgate.net SHP then interferes with the activity of transcription factors, such as the retinoid X receptor (RXR) and retinoic acid receptor (RAR), that are necessary for promoting NTCP gene expression. mdpi.comresearchgate.net

Beyond this general transcriptional control, specific bile acids can exert distinct effects. Taurolithocholic acid (TLCA), the non-sulfated precursor to taurolithocholic acid sulfate, is a potent inhibitor of NTCP. nih.gov Interestingly, studies in rat models have shown that TLCA can trigger the internalization of the NTCP protein from the plasma membrane. frontiersin.org However, this effect was not observed with human NTCP, highlighting significant species differences in post-translational regulation. frontiersin.org

In conditions of NTCP deficiency, which can lead to elevated levels of bile acids in the blood (hypercholanemia), the body employs adaptive detoxification mechanisms. nih.gov A key response is the increased sulfation of bile acids. nih.gov In individuals with NTCP deficiency, a marked increase in the levels of sulfated bile acids, including taurolithocholic acid 3-sulfate, is observed. nih.gov This indicates that when the primary uptake pathway via NTCP is compromised, the sulfation of potentially toxic bile acids like TLCA is enhanced to facilitate their elimination. nih.govhmdb.ca

Regulatory FactorMechanism of ActionEffect on NTCPKey Findings/Context
High Bile Acid Concentrations (General)Transcriptional Repression via FXR-SHP PathwayDecreased ExpressionA protective feedback mechanism to prevent hepatocyte overload with potentially cytotoxic bile acids. mdpi.combenthamdirect.com
Taurolithocholic Acid (TLCA)Inhibition of Transport FunctionInhibitionTLCA is a potent inhibitor of NTCP and has been identified as a common substrate for NTCP, ASBT, and SOAT. nih.gov
NTCP DeficiencyAdaptive ResponseUpregulation of Alternative Detoxification PathwaysLeads to increased sulfation of bile acids, including the formation of taurolithocholic acid sulfate, to enhance elimination. nih.gov

Investigation of Organic Solute Transporters (e.g., OSTα/β) in Sulfated Bile Acid Disposition

The organic solute transporter alpha-beta (OSTα-OSTβ) is a crucial player in the disposition of bile acids and their conjugates, including sulfated forms. nih.gov This unique transporter is a heteromer, requiring both the OSTα and OSTβ subunits for its function, and is located on the basolateral membrane of epithelial cells in key tissues of the enterohepatic circulation, namely the intestine, liver, and kidney. nih.govsolvobiotech.com

Functioning as a sodium-independent, facilitated transporter, OSTα-OSTβ can move substrates in either direction depending on the concentration gradient. nih.gov In the intestine, it is considered the primary transporter for effluxing bile acids from enterocytes into the portal circulation. nih.gov In the liver, its expression is typically low under normal conditions but is significantly up-regulated during cholestasis. nih.govnih.gov This up-regulation serves as a protective mechanism, providing an alternative efflux pathway for bile acids from the hepatocyte into the sinusoidal blood when canalicular excretion into bile is impaired. solvobiotech.com

OSTα-OSTβ transports a variety of bile acids and steroid conjugates, including taurolithocholic acid sulfate. nih.gov Its expression is directly regulated by the bile acid-sensing nuclear receptor FXR, ensuring that its availability increases when intracellular bile acid levels rise. nih.gov This makes OSTα-OSTβ a critical component of the adaptive response to cholestatic liver injury, working to alleviate the buildup of potentially hepatotoxic bile acids within liver cells. nih.govresearchgate.net

FeatureDescriptionSignificance in Sulfated Bile Acid Disposition
Transporter TypeHeteromeric (OSTα and OSTβ subunits required), sodium-independent, facilitated diffusion transporter. nih.govsolvobiotech.comAllows for bidirectional transport depending on substrate gradients, primarily functioning as an efflux pump from hepatocytes into blood during cholestasis. nih.gov
LocationBasolateral membrane of epithelial cells in the liver, small intestine, and kidney. nih.govsolvobiotech.comPositioned to efflux bile acids from hepatocytes and enterocytes into the systemic circulation. nih.govsolvobiotech.com
FunctionMediates efflux of bile acids and steroid conjugates. nih.govProvides a key pathway for the removal of sulfated bile acids like taurolithocholic acid sulfate from the liver, especially when primary biliary excretion is impaired. nih.gov
RegulationExpression is positively regulated by the farnesoid X receptor (FXR), which is activated by bile acids. nih.govEnsures that the transporter is increasingly available to handle bile acid overload, such as in cholestatic conditions. nih.gov
Substrate SpecificityTransports a range of bile acids and conjugated steroids, including taurocholate, estrone-3-sulfate, and taurolithocholic acid sulfate. nih.govnih.govDirectly participates in the transport and disposition of taurolithocholic acid sulfate. nih.gov

Mechanisms Modulating Transport Kinetics and Efflux Pathways

The transport and efflux of taurolithocholic acid sulfate are governed by several dynamic mechanisms that modulate transporter activity and expression. Sulfation itself is a primary mechanism that profoundly alters the kinetic properties of bile acids, generally increasing their water solubility and facilitating their elimination. hmdb.caoup.com

Key efflux pathways for sulfated bile acids from the hepatocyte into the sinusoidal blood involve basolateral transporters that are induced during cholestasis. elsevier.es Besides OSTα/β, members of the ATP-binding cassette (ABC) transporter family, specifically Multidrug Resistance-Associated Protein 3 (MRP3) and Multidrug Resistance-Associated Protein 4 (MRP4), are significant efflux pumps for sulfated bile acids. elsevier.esnih.gov Research has shown that sulfated derivatives are often better substrates for these transporters compared to their non-sulfated counterparts. nih.gov For instance, taurolithocholate 3-sulfate competitively inhibits MRP4-mediated transport, suggesting it is a substrate for this pump. nih.gov The increased expression of these transporters during cholestasis provides an adaptive "overflow" pathway, moving potentially toxic bile acids from the liver into the systemic circulation, from where they can be more readily cleared by the kidneys. hmdb.canih.gov

The transport kinetics are also modulated by the cholestatic properties of the parent compound, taurolithocholic acid (TLCA). TLCA is known to be a potent cholestatic agent that can impair the insertion of transport proteins into the apical (canalicular) membrane of hepatocytes through mechanisms involving phosphatidylinositol 3-kinase (PI3K). nih.gov By disrupting the normal biliary excretion route, TLCA can indirectly enhance the reliance on basolateral efflux pathways for its sulfated metabolite.

MechanismInvolved Transporter(s)/Pathway(s)DescriptionConsequence for Taurolithocholic Acid Sulfate
Enhanced Basolateral EffluxOSTα/β, MRP3, MRP4Under cholestatic conditions, the expression of these basolateral transporters is up-regulated. nih.govelsevier.es Sulfated bile acids are often preferred substrates. nih.govProvides a primary route for eliminating taurolithocholic acid sulfate from hepatocytes into the blood, reducing intracellular toxicity. nih.gov
Detoxification via SulfationSulfotransferase enzymesThe addition of a sulfate group increases water solubility and creates a substrate that is more readily transported by efflux pumps and excreted by the kidneys. hmdb.caoup.comTransforms the hydrophobic TLCA into a more excretable form, representing a key detoxification step. oup.com
Impairment of Canalicular Transport by Parent CompoundApical transporters (e.g., BSEP, MRP2), PI3K signalingThe precursor, taurolithocholic acid, can induce cholestasis by impairing the function and trafficking of canalicular export pumps. nih.govShifts the disposition of its sulfated metabolite away from biliary excretion and towards basolateral efflux into the circulation.
Renal EliminationKidney transportersOnce in the systemic circulation, the high water solubility of sulfated bile acids allows for efficient clearance via urinary excretion. hmdb.caoup.comServes as the ultimate elimination pathway for taurolithocholic acid sulfate that has been effluxed from the liver. oup.com

Cellular and Subcellular Mechanisms of Action of Taurolithocholic Acid Sulfate 2

Receptor-Mediated Signal Transduction Pathways

Taurolithocholic acid sulfate(2-) initiates its cellular effects by interacting with a variety of cell surface and intracellular receptors, triggering a cascade of downstream signaling events.

Agonistic Effects on G Protein-Coupled Bile Acid Receptor 5 (TGR5)

Taurolithocholic acid sulfate(2-) is recognized as a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a key membrane receptor for bile acids. TGR5 is widely expressed in numerous tissues and plays a crucial role in regulating energy and glucose metabolism, as well as inflammatory responses. The activation of TGR5 by bile acids, including taurolithocholic acid, stimulates the production of intracellular cyclic AMP (cAMP), which in turn modulates various downstream signaling pathways. This activation has been linked to the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a significant role in glucose homeostasis. Furthermore, TGR5 activation in immune cells like macrophages can lead to anti-inflammatory effects.

ReceptorAgonistEffect of ActivationReferences
TGR5Taurolithocholic acid sulfate(2-)Increased intracellular cAMP, GLP-1 secretion, anti-inflammatory responses

Interaction with Nuclear Receptor Superfamily Members (e.g., Pregnane X Receptor (PXR), Farnesoid X Receptor (FXR))

Taurolithocholic acid and its derivatives are known to interact with nuclear receptors, which are critical regulators of gene expression involved in metabolism and detoxification.

Pregnane X Receptor (PXR): Lithocholic acid (LCA), the precursor of taurolithocholic acid, is a known activator of PXR. PXR plays a crucial role in protecting the liver from the toxic effects of high concentrations of bile acids by regulating the expression of genes involved in their metabolism and transport. Activation of PXR can induce the expression of cytochrome P450 enzymes, such as CYP3A, which are involved in the detoxification of various compounds, including bile acids.

Farnesoid X Receptor (FXR): While some bile acids are potent activators of FXR, a key regulator of bile acid synthesis and transport, sulfated bile acids like taurolithocholic acid sulfate (B86663) can act as antagonists of FXR. FXR activation typically leads to a negative feedback loop that suppresses bile acid synthesis. By antagonizing FXR, taurolithocholic acid sulfate may disrupt this regulatory mechanism. The interaction of different bile acids with FXR is complex and can lead to varied physiological outcomes.

Nuclear ReceptorInteraction with Taurolithocholic Acid DerivativesKey FunctionsReferences
PXRActivation by lithocholic acidDetoxification of bile acids, regulation of drug metabolism genes
FXRAntagonism by sulfated formsRegulation of bile acid synthesis and transport, lipid and glucose metabolism

Activation of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Dependent Pathways

Recent research has revealed a novel signaling pathway for taurolithocholic acid involving muscarinic acetylcholine receptors (mAChRs). Specifically, taurolithocholic acid has been shown to promote the growth of intrahepatic cholangiocarcinoma cells through a pathway that is dependent on mAChRs. These receptors are part of the G protein-coupled receptor superfamily and are traditionally activated by the neurotransmitter acetylcholine. The finding that a bile acid can activate mAChR-dependent pathways highlights a previously unknown cross-talk between bile acid signaling and the cholinergic system. Inhibition of mAChRs with the antagonist atropine (B194438) was found to block the proliferative effects of taurolithocholic acid in these cancer cells.

Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Cascades

Taurolithocholic acid sulfate(2-) can induce the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation, survival, and differentiation. This transactivation is often a downstream consequence of the activation of other receptors, such as mAChRs. The activation of EGFR by

Modulation of Intracellular Signaling Networks

Involvement of the Phosphoinositide-3 Kinase (PI3K) Pathway

The phosphoinositide-3 kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Taurolithocholic acid sulfate has been shown to interact with this pathway, although the outcomes are complex and context-dependent.

In studies on rat hepatocytes, both taurolithocholic acid-3 sulfate (TLCS) and the protective bile acid tauroursodeoxycholate (TUDC) were found to activate PI3K and Akt. nih.gov However, they exhibited different kinetics. nih.gov The protective effects of TUDC against TLCS-induced apoptosis were found to be independent of this PI3K-dependent survival pathway. nih.gov Further complicating the picture, other research on hepatocyte apoptosis demonstrated that TLCS treatment leads to the dephosphorylation of Akt, an event that was prevented by the presence of cyclic AMP (cAMP). mdpi.com This suggests that while TLCS can trigger components of the PI3K/Akt pathway, this activation does not necessarily translate into a straightforward pro-survival signal and may be part of a more complex signaling cascade that can also involve pathway deactivation. nih.govmdpi.com

In colorectal cancer cells, other conjugated bile acids have been shown to activate PI3K/Akt signaling, which promotes cell survival and proliferation. spandidos-publications.com This activation has also been linked to the downstream activation of NF-κB. spandidos-publications.com

Activation and Regulation of Nuclear Factor-Kappa B (NF-κB) Signaling

Nuclear factor-kappa B (NF-κB) is a master transcription factor that governs inflammatory responses, cell survival, and proliferation. Evidence suggests that taurolithocholic acid sulfate can modulate NF-κB signaling, particularly in the context of pancreatitis.

In experimental models of severe acute pancreatitis induced by the infusion of taurolithocholic acid sulfate, an upward trend in the activation of the NF-κB signaling pathway has been observed. mdpi.com Studies on pancreatic acinar cells indicate that the activation of NF-κB is an early response to pancreatitis-inducing agents like TLCS, occurring separately from the activation of trypsinogen. nih.gov The parent compound, lithocholic acid (LCA), has been shown to block NF-κB inflammatory signaling in certain colorectal cancer cells, but its downstream signaling effectors, like AKT, can also act as an upstream activator of NF-κB. nih.gov This highlights that the ultimate effect of bile acids on the NF-κB pathway can be highly dependent on the specific cellular context and the receptors involved. nih.govmdpi.comnih.gov

Influence on Cell Cycle Progression and DNA Synthesis (e.g., Cyclin D1 Expression)

While direct evidence detailing the specific effects of taurolithocholic acid sulfate on Cyclin D1 expression is limited, studies show it significantly influences other key regulators of the cell cycle.

In a study using rat pancreatic acinar (AR42J) cells, treatment with TLC-S resulted in the significant upregulation of 19 different protein kinase genes. Among the most affected was Cyclin-dependent kinase 1 (Cdk1) , a crucial kinase that drives the transition from the G2 phase to mitosis. Its expression was found to be upregulated by a factor of 4.01 following TLC-S treatment. This indicates a profound impact on the regulation of cell cycle progression.

Furthermore, research on these cells has shown that TLC-S treatment alters the expression of tRNA-derived fragments (tRFs), which are themselves correlated with cell proliferation and the cell cycle. This suggests that TLC-S can influence cell cycle machinery through multiple, indirect mechanisms involving the regulation of various kinases and small non-coding RNAs.

Impact on Mitochondrial Bioenergetics and Respiration

The mitochondrion is a key target of TLC-S, which can significantly alter its bioenergetic functions, including respiration and the efficiency of energy production.

Effects on Mitochondrial Respiration Rates (e.g., V3 State)

Mitochondrial respiration is measured in different states. The V3 state, or state 3, represents the active state of respiration when ADP is available, reflecting the capacity of the mitochondria to produce ATP. nih.gov

Studies on isolated rat liver mitochondria have demonstrated that TLC-S significantly decreases the V3 respiration rate during the oxidation of the NAD-dependent substrate α-ketoglutarate. nih.gov A notable 12% decrease in the V3 state was observed following the addition of TLC-S. nih.gov This inhibition of the active respiratory state suggests that TLC-S can impair the maximal capacity of the mitochondrial electron transport chain. nih.gov This finding is consistent with observations that TLC-S induces mitochondrial depolarization in pancreatic acinar cells, a process likely driven by an increase in cytosolic calcium resulting from the inhibition of certain ATPases. nih.gov

Table 1: Effect of Taurolithocholic Acid Sulfate (TLC-S) on Mitochondrial Respiration in Rat Liver

Respiratory Parameter Substrate Control With TLC-S % Change Significance
V3 State Rate (ng O/mg protein) α-ketoglutarate 0.17 0.15 -12% p ≤ 0.05
V2 State Rate (ng O/mg protein) α-ketoglutarate 0.10 0.09 -10% Not Significant
V4 State Rate (ng O/mg protein) α-ketoglutarate 0.09 0.08 -11% Not Significant

Data sourced from studies on isolated rat liver mitochondria. nih.gov

Alterations in Oxidative Phosphorylation Processes

Oxidative phosphorylation is the process by which ATP is formed as a result of the transfer of electrons through the respiratory chain. The efficiency of this process is often measured by the ADP/O ratio, which indicates the number of ATP molecules synthesized per oxygen atom consumed.

Regulation of Ion Transport and ATPase Activity

Taurolithocholic acid sulfate exerts significant and varied effects on the activity of different ATPases, which are crucial for maintaining ion gradients across cell membranes. These effects differ notably between healthy and cancerous tissues. nih.gov

In studies comparing colorectal cancer tissue with adjacent healthy colon mucosa, TLC-S was found to increase Na+/K+ ATPase activity by 1.5 times in the cancerous samples compared to controls. nih.gov Conversely, in the healthy mucosa, TLC-S decreased Mg2+ ATPase activity by 3.6 times , while the activity of this enzyme remained unchanged in the cancer tissue. nih.gov Ca2+ ATPase activity was not significantly affected in healthy tissue but showed a trend toward decreased activity in cancer tissue. nih.gov

In rat liver subcellular fractions, TLC-S demonstrated different regulatory actions, decreasing both Ca2+ ATPase and Na+/K+ ATPase activities while increasing basal Mg2+ ATPase activity . nih.gov The inhibition of Na+/K+ ATPase and Ca2+ ATPase in the liver is believed to contribute to an increase in cytosolic calcium levels, which in turn can affect mitochondrial function. nih.gov

Table 2: Differential Effects of Taurolithocholic Acid Sulfate (TLC-S) on ATPase Activity

Enzyme Tissue Type Effect of TLC-S Magnitude of Change Significance
Na+/K+ ATPase Colorectal Cancer Increase 1.5-fold p ≤ 0.05
Mg2+ ATPase Healthy Colon Mucosa Decrease 3.6-fold p ≤ 0.05
Mg2+ ATPase Colorectal Cancer No Change - -
Ca2+ ATPase Rat Liver Decrease Not specified p ≤ 0.05
Na+/K+ ATPase Rat Liver Decrease Not specified p ≤ 0.05
Mg2+ ATPase Rat Liver Increase Not specified p ≤ 0.05

Data compiled from spectrophotometric analysis of postmitochondrial fractions. nih.gov

Modulation of Na+/K+ ATPase Function

The sodium-potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) is a vital enzyme for maintaining cellular ion gradients, which are crucial for numerous physiological processes, including bile acid transport. nih.gov The interaction of TLC-S with this enzyme is complex and appears to be tissue-dependent.

In rat liver subcellular fractions, TLC-S has been shown to decrease Na+/K+ ATPase activity. nih.gov This inhibition is associated with an increase in intracellular sodium levels, which can subsequently affect bile acid secretion and transport. nih.gov The Na+/K+ ATPase helps maintain the sodium gradient necessary for the function of the apical sodium-dependent bile acid transporter. nih.gov

Conversely, in studies using human colorectal cancer tissue, TLC-S was found to increase Na+/K+ ATPase activity by 1.5 times when compared to control samples. nih.gov This differential effect suggests that the regulatory impact of TLC-S on the Na+/K+ pump can vary significantly between normal and cancerous tissues, potentially influencing cancer cell behavior. nih.gov

Tissue/Model System Effect of Taurolithocholic Acid Sulfate(2-) on Na+/K+ ATPase Activity Associated Findings Reference
Rat Liver Subcellular FractionsDecreaseCorrelates with increased intracellular sodium levels. nih.gov
Human Colorectal Cancer TissueIncrease (1.5-fold compared to control)Suggests a role in modulating ion transport in cancerous tissue. nih.gov

Effects on Ca2+ ATPase Activity and Intracellular Calcium Dynamics

Calcium (Ca2+) signaling is a critical component of cellular regulation, and its dynamics are tightly controlled by pumps like the Ca2+ ATPase. TLC-S significantly impacts both the activity of this enzyme and the concentration of intracellular calcium.

Studies have demonstrated that TLC-S decreases total Ca2+ ATPase activity in rat liver fractions. nih.gov A similar and significant decrease was observed in human colorectal cancer tissues treated with TLC-S. nih.gov This inhibition can disrupt the cell's ability to extrude calcium or sequester it into intracellular stores, leading to elevated cytosolic levels. nih.gov

Indeed, TLC-S induces distinct changes in intracellular calcium concentrations. In isolated mouse hepatocytes, it triggers cytosolic Ca2+ signals, which are attributed to calcium release from acidic intracellular stores. nih.gov Further research in rat hepatocytes revealed that while its non-sulfated counterpart (taurolithocholate) causes a sustained elevation of cytosolic free Ca2+, TLC-S evokes repetitive oscillations. nih.gov This oscillatory pattern suggests a more complex regulatory mechanism, partially dependent on Ca(2+)-induced Ca2+ release ('CICR'), as the inhibitor ryanodine (B192298) could block these oscillations in half of the cells studied. nih.gov

Parameter Effect of Taurolithocholic Acid Sulfate(2-) Model System Reference
Ca2+ ATPase Activity DecreasedRat Liver Fractions nih.gov
Significantly DecreasedHuman Colorectal Cancer Tissue nih.gov
No significant effectHealthy Human Colon Mucosa nih.gov
Intracellular Ca2+ Dynamics Induces cytosolic Ca2+ signalsMouse Hepatocytes nih.gov
Evokes repetitive oscillations in cytosolic free Ca2+Rat Hepatocytes nih.gov

Interactions with Specific Enzymes and Proteins Beyond Receptors

Functional Interplay with Caspases and Apoptotic Pathways

TLC-S is a known inducer of apoptosis, or programmed cell death, a process centrally mediated by a family of proteases known as caspases. Research in cultured rat hepatocytes shows that TLC-S treatment leads to the activation of key caspases, including the initiator caspase-8 and the executioner caspase-3. nih.gov

The activation of this caspase cascade by TLC-S is linked to upstream signaling events. The bile acid promotes the trafficking of death receptors, specifically CD95 (Fas) and TRAIL receptor-2, to the plasma membrane. nih.gov This relocalization is a critical step for initiating the extrinsic apoptotic pathway. Furthermore, TLC-S induces a sustained activation of mitogen-activated protein (MAP) kinases (JNK, p38MAPK, and ERKs) and the dephosphorylation of the survival-promoting protein kinase B (PKB), further tipping the cellular balance towards apoptosis. nih.gov

Apoptotic Event Effect Induced by Taurolithocholic Acid Sulfate(2-) Model System Reference
Caspase Activation Activation of Caspase-3Rat Hepatocytes nih.gov
Activation of Caspase-8Rat Hepatocytes nih.gov
Death Receptor Trafficking Increased trafficking of CD95 and TRAIL receptor-2 to plasma membraneRat Hepatocytes nih.gov
Kinase Modulation Sustained activation of JNK, p38MAPK, and ERKsRat Hepatocytes nih.gov
Dephosphorylation of Protein Kinase B (PKB)Rat Hepatocytes nih.gov

Other Direct or Indirect Enzyme Modulations

Mg2+ ATPase: The effect of TLC-S on Mg2+ ATPase activity shows tissue-specific differences. In healthy human colon mucosa, TLC-S caused a significant 3.6-fold decrease in Mg2+ ATPase activity. nih.gov In contrast, it increased the basal activity of Mg2+ ATPase in rat liver subcellular fractions, while having no effect in human colon cancer tissue. nih.gov

Mitochondrial Respiration: The alterations in intracellular ion concentrations, particularly the increase in cytosolic calcium resulting from the inhibition of Na+/K+ ATPase and Ca2+ ATPase, can affect mitochondrial function. nih.gov It has been observed that TLC-S reduces the V3 respiration rate of isolated rat liver mitochondria during the oxidation of α-ketoglutarate, suggesting an impairment of mitochondrial activity. nih.gov

Functional Roles and Biological Implications of Taurolithocholic Acid Sulfate 2 in Experimental Systems

Hepatic Physiology and Pathophysiology Research

In the liver, taurolithocholic acid sulfate(2-) is involved in critical pathways related to bile acid management and is a key compound in models of liver disease.

Contributions to Bile Acid Detoxification and Elimination Processes

Sulfation is a primary mechanism for the detoxification of hydrophobic bile acids like lithocholic acid. oup.comnih.govnih.gov The addition of a sulfate (B86663) group to taurolithocholic acid increases its water solubility, which in turn reduces its intestinal absorption and facilitates its elimination from the body through both feces and urine. oup.comnih.govhmdb.cafoodb.ca This process is considered an essential adaptive mechanism to protect the liver from the toxic effects of accumulating bile acids, particularly under cholestatic conditions where bile flow is impaired. oup.comnih.govhmdb.cafoodb.ca The enzyme responsible for this detoxification step is Sulfotransferase-2A1, which catalyzes the formation of bile acid-sulfates. nih.gov While sulfation generally decreases the toxicity of bile acids, it is important to note that this is not universally true for all sulfated bile salts. nih.gov

Under normal physiological conditions, only a small fraction of the bile acid pool is sulfated. hmdb.cafoodb.ca However, during cholestasis, the proportion of sulfated bile acids, including taurolithocholic acid sulfate, significantly increases, highlighting the importance of this pathway in managing toxic bile acid buildup. hmdb.cafoodb.ca

Experimental Models of Cholestatic Liver Injury

Despite its role in detoxification, taurolithocholic acid and its sulfated form have been implicated in the pathogenesis of cholestatic liver injury in experimental settings. nih.govcaymanchem.com Infusion of taurolithocholic acid has been used to induce cholestasis in animal models, leading to impaired bile flow. caymanchem.comnih.gov Interestingly, while sulfation of taurolithocholic acid aids in its elimination, some studies suggest that not all sulfated bile acids are devoid of cholestatic potential. nih.gov For instance, one study in rats showed that while sulfation of taurolithocholate prevented its cholestatic effect, the sulfated form of another monohydroxy bile acid, tauro-3β-hydroxy-5-cholenoate, actually induced significant cholestasis. nih.gov

The mechanisms underlying bile acid-induced liver injury are complex and involve the induction of apoptosis (programmed cell death) in hepatocytes. mdpi.com Research has shown that taurolithocholic acid-3 sulfate can trigger apoptosis in liver cells through a pathway dependent on c-Jun N-terminal kinase (JNK). mdpi.com Furthermore, studies using isolated perfused rat livers and rat hepatocyte couplets have demonstrated that taurolithocholic acid can impair bile flow and the secretion of other organic anions through mechanisms involving phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε). nih.gov

Role in Non-Alcoholic Steatohepatitis (NASH) Development in Rodent Models

Recent research has pointed towards the involvement of altered bile acid metabolism in the development of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). In rodent models, diets high in fat and cholesterol, often supplemented with cholic acid, are used to induce NASH with features that mimic the human disease, including fibrosis. nih.govnih.gov Studies on mice fed a western diet have shown that the development of NASH is associated with an increase in colonic bile acids, including taurolithocholic acid. researchgate.net This increase in intestinal bile acids can compromise the integrity of the epithelial barrier, contributing to the progression of liver disease. researchgate.net While direct studies focusing solely on the role of taurolithocholic acid sulfate(2-) in NASH models are still emerging, the established link between its precursor, lithocholic acid, and bile acid-induced liver pathology suggests its potential contribution.

Gastrointestinal Tract Investigations

The influence of taurolithocholic acid sulfate(2-) extends to the gastrointestinal tract, where it interacts with the gut microbiome and affects intestinal cell function.

Reciprocal Crosstalk with the Gut Microbiome and Metabolic Regulation

The gut microbiota plays a crucial role in bile acid metabolism, transforming primary bile acids synthesized in the liver into secondary bile acids. nih.govnih.govnih.gov The composition of the bile acid pool, in turn, influences the structure and function of the gut microbiome. nih.gov The metabolism of taurine-conjugated bile acids like taurolithocholic acid by gut bacteria can lead to the production of hydrogen sulfide (B99878) (H₂S), a genotoxic compound. nih.gov This highlights a complex interplay where diet can influence the type of bile acid conjugation (favoring taurine (B1682933) conjugation with high animal protein intake), which then impacts microbial metabolism and the production of potentially harmful metabolites. nih.govresearchgate.net

The gut microbiota regulates bile acid synthesis in the liver through a mechanism involving the farnesoid X receptor (FXR), a nuclear receptor that acts as a bile acid sensor. nih.govvilniustech.ltresearchgate.net Some studies suggest that certain taurine-conjugated bile acids can act as FXR antagonists, thereby influencing the feedback regulation of bile acid synthesis. nih.govvilniustech.lt This intricate communication between the gut microbiome and the liver is essential for maintaining metabolic homeostasis.

Influence on Intestinal Transport Processes and Epithelial Cell Function

Sulfation of bile acids, including the formation of taurolithocholic acid sulfate, significantly impacts their transport across the intestinal epithelium. nih.gov Studies have shown that sulfation markedly decreases the uptake of bile acids by the active transport system in the ileum. nih.gov This reduced absorption leads to enhanced fecal elimination, contributing to the detoxification process. oup.comnih.govoup.com

Beyond transport, bile acids can modulate various functions of intestinal epithelial cells. Research has indicated that taurolithocholic acid sulfate can influence the activity of key ion-transporting ATPases in the intestinal mucosa, with different effects observed in healthy versus cancerous tissues. nih.gov For example, one study found that it increased Na+/K+ ATPase activity in colorectal cancer samples compared to healthy controls. nih.gov Other bile acids have been shown to stimulate intestinal epithelial cell migration, a crucial process for mucosal repair, through pathways involving transforming growth factor-beta (TGF-β). johnshopkins.edu Conversely, some bile acids can inhibit proliferation and induce apoptosis in intestinal epithelial cells. rsc.org The specific effects of taurolithocholic acid sulfate(2-) on these cellular processes are an active area of investigation. It has also been used to study bile acid transport in cellular models. caymanchem.com

Pancreatic Cellular Responses and Models of Injury

The role of bile acids in pancreatic injury is a critical area of investigation, particularly in the context of biliary pancreatitis, which is thought to involve the reflux of bile into the pancreatic duct. nih.gov Taurolithocholic acid sulfate (TLCS), a sulfated form of a hydrophobic bile acid, has been utilized in experimental settings to elucidate the molecular and cellular events that precipitate pancreatic damage.

Mechanisms of Pancreatic Acinar Cell Injury Induction

Exposure of pancreatic acinar cells to taurolithocholic acid 3-sulfate (TLCS) initiates a cascade of intracellular events leading to cellular injury. A primary mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis. nih.govnih.gov TLCS induces a sustained elevation in cytosolic Ca²⁺, which in turn activates the Ca²⁺-dependent phosphatase, calcineurin. nih.gov This activation is not a benign signaling event; it is directly linked to acinar cell injury. nih.gov Studies have demonstrated that calcineurin activation by TLCS occurs specifically at concentrations that cause cellular damage. nih.govelsevierpure.com The chelation of intracellular Ca²⁺ or the application of specific calcineurin inhibitors, such as FK506 and cyclosporine A, can prevent TLCS-induced acinar cell injury, underscoring the centrality of this pathway. nih.gov

Inhibition of calcineurin has been shown to reduce the intra-acinar activation of chymotrypsinogen and prevent the activation of NF-κB, a key transcription factor in inflammatory responses, within 30 minutes of TLCS administration. nih.gov

Furthermore, TLCS exposure leads to dose-dependent increases in both intracellular and mitochondrial reactive oxygen species (ROS). nih.gov This oxidative stress contributes to cellular pathology. The interplay between Ca²⁺ signaling and ROS generation is complex; TLCS-induced increases in cytosolic and mitochondrial Ca²⁺ lead to impaired ATP production, apoptosis (programmed cell death), and necrosis (uncontrolled cell death). nih.gov Interestingly, while ROS production promotes apoptosis, it appears to protect against necrosis, suggesting a nuanced role for oxidative stress in determining the mode of cell death in response to bile acid injury. nih.gov

Experimental Models for Pancreatitis Induction

To study the mechanisms of biliary pancreatitis in a controlled manner, researchers have developed animal models that replicate the initial events of the disease. nih.gov A widely used and well-characterized model involves the retrograde infusion of bile acids directly into the pancreatic duct of mice. nih.govnih.gov This technique is designed to mimic the reflux of bile from the duodenum into the pancreas, a primary proposed cause of gallstone pancreatitis in humans. nih.govnih.gov

Taurolithocholic acid 3-sulfate (TLCS) is one of the bile salts used to induce pancreatitis in these models. nih.govnih.gov The infusion of TLCS into the pancreatic duct of mice leads to reproducible pancreatitis, with the severity of the disease being dependent on the concentration of the infused bile acid. nih.govnih.gov In these models, pancreatic injury develops rapidly, often reaching maximal severity within 24 hours, and is typically more pronounced in the head and body of the pancreas. nih.govnih.gov

The use of such models, particularly in genetically modified mice, provides a powerful tool for dissecting the molecular pathways involved in the pathogenesis of the disease. nih.gove-ce.org For instance, in vivo studies have shown that mice treated with the calcineurin inhibitor FK506 or those genetically deficient in a calcineurin subunit exhibit reduced severity of pancreatitis following TLCS infusion. nih.gov These experimental models are invaluable for investigating early disease events and for the preclinical evaluation of potential therapeutic strategies. uni-greifswald.de

Studies on Cellular Proliferation and Tissue Remodeling

Beyond its role in acute cellular injury, taurolithocholic acid and its sulfated form have been investigated for their effects on cell proliferation and signaling pathways implicated in cancer.

Growth Modulation in Intrahepatic Cholangiocarcinoma Cell Lines

Intrahepatic cholangiocarcinoma (CCA) is a malignancy of the bile ducts within the liver, and its development is often associated with chronic cholestasis, a condition characterized by elevated bile acid levels. nih.gov Research has shown that not all bile acids have the same effect on CCA cells. Among a panel of eleven different bile acids and their metabolites, only taurolithocholic acid (TLCA) was found to increase the viability of the RMCCA-1 intrahepatic CCA cell line in a concentration-dependent manner. nih.govnih.gov

The growth-promoting effect of TLCA on RMCCA-1 cells is linked to specific signaling pathways. Treatment with TLCA induces cells to enter the S phase of the cell cycle and promotes DNA synthesis. nih.govnih.gov Mechanistically, TLCA stimulates the phosphorylation of the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govnih.gov This activation leads to an increased expression of cyclin D1, a key regulator of cell cycle progression. nih.govnih.gov

The proliferative effect of TLCA can be blocked by specific inhibitors, highlighting the pathways involved. An antagonist of the muscarinic acetylcholine (B1216132) receptor (mAChR), an EGFR-specific inhibitor (AG 1478), and a MEK1/2 inhibitor (U 0126) all successfully inhibited TLCA-induced cell growth. nih.govnih.gov These findings suggest that TLCA promotes intrahepatic cholangiocarcinoma cell growth through a signaling cascade involving mAChR and the EGFR/ERK1/2 pathway. nih.gov

Table 1: Effect of Taurolithocholic Acid (TLCA) on Intrahepatic Cholangiocarcinoma Cells

Cell Line Effect of TLCA Key Signaling Pathway Components
RMCCA-1 Increased cell viability, DNA synthesis, and S-phase entry. nih.govnih.gov Phosphorylation of EGFR and ERK1/2; increased Cyclin D1 expression. nih.govnih.gov

| HuCCA-1 | No significant increase in cell viability. nih.gov | Not applicable. |

Investigations in Other Proliferative Disorders, including Colorectal Cancer

The influence of bile acids on gastrointestinal cancers extends to colorectal cancer, a disease where high-fat diets and consequently elevated intestinal bile acid levels are considered risk factors. nih.govnih.gov Secondary bile acids, such as deoxycholic acid and lithocholic acid, are known to have carcinogenic properties by inducing DNA damage and promoting cell proliferation. nih.gov

Studies on 3-sulfo-taurolithocholic acid (TLC-S) have revealed its ability to modulate ion transport and ATPase activity in the intestinal mucosa, which may contribute to tumorigenesis. nih.govnih.gov In tissue samples from colorectal cancer patients, TLC-S was found to significantly increase Na+/K+ ATPase activity compared to adjacent healthy tissue. nih.gov Conversely, in healthy colon mucosa, TLC-S decreased Mg2+ ATPase activity, while this activity remained unchanged in cancerous tissue. nih.gov These findings suggest that TLC-S alters fundamental cellular ion transport mechanisms differently in normal versus cancerous colon tissue, potentially playing a role in the development of colorectal cancer. nih.gov

In rodent liver models, TLC-S was also shown to affect mitochondrial function and ATPase activity, leading to altered cytosolic calcium levels, which provides further insight into the systemic effects of this sulfated bile acid. nih.govnih.gov

Table 2: Effect of 3-Sulfo-Taurolithocholic Acid (TLC-S) on ATPase Activity in Human Colon Tissue

Tissue Type Effect on Na+/K+ ATPase Effect on Mg2+ ATPase Effect on Ca2+ ATPase
Colorectal Cancer Increased activity by 1.5 times. nih.gov No significant change. nih.gov Trend toward decreased activity. nih.gov

| Healthy Mucosa | No significant change. | Decreased activity by 3.6 times. nih.gov | No significant effect. nih.gov |

Immunological and Inflammatory Responses

The interaction of bile acids with the immune system is an emerging area of research, with implications for inflammatory conditions and tissue repair. Taurolithocholic acid (TLCA) has been shown to modulate the function of macrophages, key cells in both initiating and resolving inflammation.

In experimental settings designed to mimic inflammatory stress, such as exposure to lipopolysaccharide (LPS), the phagocytic (cell-eating) activity of macrophages is often impaired. nih.gov This is relevant in conditions like spinal cord injury, where the clearance of cellular and myelin debris by macrophages is crucial for tissue repair. nih.gov Studies using bone marrow-derived macrophages (BMDMs) have shown that while LPS treatment reduces their ability to phagocytose myelin, this function can be rescued by TLCA. nih.gov However, other bile acids like tauroursodeoxycholic acid (TUDCA) did not have the same rescue effect in BMDMs. nih.gov

This suggests that specific bile acids can have distinct immunomodulatory roles. The ability of TLCA to restore the phagocytic capacity of macrophages under inflammatory conditions points to its potential role in promoting the resolution of inflammation and facilitating tissue remodeling. nih.gov The mechanism does not appear to involve the farnesoid X receptor (FXR), a well-known nuclear bile acid receptor, as activation of FXR did not rescue phagocytosis in the same model. nih.gov This indicates that TLCA may act through alternative signaling pathways to exert its anti-inflammatory and pro-phagocytic effects on macrophages.

Analytical and Methodological Approaches in Taurolithocholic Acid Sulfate 2 Research

Advanced Chromatographic and Mass Spectrometric Techniques for Quantification and Profiling

The chemical similarity among bile acid species, including numerous isomers, necessitates high-resolution separation and detection methods. nih.govshimadzu.com Mass spectrometry-based techniques, particularly when coupled with liquid chromatography, have become the gold standard for bile acid analysis due to their superior sensitivity and specificity. frontiersin.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biofluid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the targeted quantification of taurolithocholic acid sulfate (B86663) and other bile acids in biofluids like serum and plasma. frontiersin.orgnih.govthermofisher.com This method offers high sensitivity and specificity, allowing for the detection and quantification of a broad range of bile acids, including their conjugated and sulfated forms. thermofisher.commdpi.com

LC-MS/MS methods are typically validated for linearity, precision, and accuracy to ensure reliable results. figshare.comamazonaws.com For instance, a developed LC-MS/MS method for 40 bile acids, including taurolithocholic acid sulfate, demonstrated good linearity with a coefficient of determination > 0.995 and a lower limit of quantitation (LLOQ) ranging from 0.1 to 0.5 nM. thermofisher.com The use of internal standards, such as deuterated analogs like taurolithocholic-2,2,4,4-d4 acid 3-sulfate, is common to improve quantitative accuracy. sigmaaldrich.com

A typical LC-MS/MS workflow for serum or plasma analysis involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. thermofisher.comshimadzu.co.krnih.gov Selective reaction monitoring (SRM) is often employed for quantification, providing high specificity by monitoring specific precursor-to-product ion transitions for each analyte. thermofisher.com

Table 1: Key Parameters in LC-MS/MS Analysis of Taurolithocholic Acid Sulfate in Biofluids

ParameterDescriptionExample Values/RangesReferences
Sample TypeThe biological fluid in which the analysis is performed.Serum, Plasma thermofisher.commdpi.comnih.gov
Sample PreparationThe initial step to extract and clean up the analyte from the matrix.Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) thermofisher.comshimadzu.co.krnih.gov
Chromatographic ColumnThe stationary phase used for separating the bile acids.Reversed-phase C18 or C8 columns thermofisher.comshimadzu.co.kr
Ionization ModeThe method used to generate ions for mass spectrometric analysis.Negative Electrospray Ionization (ESI) nih.govthermofisher.com
Mass AnalyzerThe component of the mass spectrometer that separates ions based on their mass-to-charge ratio.Triple Quadrupole (QqQ) thermofisher.com
Detection ModeThe specific mass spectrometric method used for quantification.Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.govthermofisher.com
Linearity (r²)A measure of how well the calibration curve fits the data points.> 0.99 nih.govthermofisher.com
Lower Limit of Quantification (LLOQ)The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.0.1 - 5 ng/mL nih.govthermofisher.com

Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Comprehensive Profiling

For a more comprehensive, untargeted, or semi-targeted analysis of the bile acid metabolome, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful tool. acs.orgacs.org This approach provides high-resolution and accurate mass data, enabling the identification and profiling of a wide array of bile acids, including isomers and novel metabolites, in a single run. acs.orgacs.org

UPLC-QTOF-MS operating in MSE mode allows for the simultaneous acquisition of both precursor ion and fragment ion information, which is valuable for structural elucidation. acs.org This technique has been successfully applied to profile bile acids in various biological samples and to identify changes in their composition in response to different physiological or pathological conditions. acs.orgacs.org The combination of UPLC-QTOF-MS with machine learning algorithms has also been explored for the digital identification of bile medicines based on their chemical constituents. acs.org

Capillary Liquid Chromatography-Tandem Mass Spectrometry (cLC/MS/MS) for Tissue Analysis

When analyzing bile acids in tissue samples, such as liver tissue, capillary liquid chromatography-tandem mass spectrometry (cLC/MS/MS) offers enhanced sensitivity and separation efficiency. acs.org The use of narrow inner diameter columns in cLC improves the separation of bile acid isomers. acs.org A highly sensitive cLC/MS/MS method has been developed for the quantification of 21 bile acids in rat liver, achieving low limits of detection (LOD) and quantification (LOQ) in the range of 0.9–10 ng/g and 2.3–27 ng/g of liver tissue, respectively. acs.org This method utilizes a one-pot extraction procedure, simplifying sample preparation. acs.org

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Metabolite Characterization

High-resolution mass spectrometry (HRMS) is instrumental in distinguishing between isomeric bile acids and characterizing their metabolites. nih.govnih.gov The accurate mass measurements provided by HRMS, often within a few parts per million (ppm), allow for the determination of elemental compositions and the tentative identification of unknown compounds. nih.gov

HRMS, when coupled with LC, can help differentiate isomers based on their retention times and accurate masses. nih.gov Furthermore, tandem HRMS (MS/MS) provides characteristic fragmentation patterns that can confirm the identity of tentatively assigned structures, such as distinguishing between sulfated and taurine-conjugated isomers. nih.gov For example, sulfate conjugates of bile acids often show a characteristic product ion at m/z 96.96, corresponding to the HSO₄⁻ ion. nih.gov An innovative approach combines HRMS with an enzymatic assay using 12α-hydroxysteroid dehydrogenase to specifically identify and differentiate 12α-hydroxylated bile acids from other isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

While mass spectrometry is the predominant detection method, high-performance liquid chromatography (HPLC) with other detectors has also been used for bile acid analysis. jfda-online.comresearchgate.netijnrd.org These methods often involve derivatization of the bile acids to enhance their detection by ultraviolet (UV) or fluorescence detectors. nih.gov For instance, a method for fecal bile acid profiling used derivatization with phenacyl bromide for UV detection at 254 nm. nih.gov However, these methods are generally less sensitive and specific compared to MS-based techniques and may require more extensive sample cleanup. frontiersin.org HPLC methods have been described for the simultaneous quantification of major taurine- and glycine-conjugated bile acids. jfda-online.comijnrd.org

Sample Preparation and Extraction Strategies for Biological Matrices

The choice of sample preparation and extraction strategy is critical for accurate and reliable quantification of taurolithocholic acid sulfate and other bile acids, as it depends on the complexity of the biological matrix. springernature.comresearchgate.net

For biofluids like serum and plasma, a simple protein precipitation step is often sufficient. thermofisher.comshimadzu.co.krnih.gov This typically involves adding a solvent such as acetonitrile or methanol (B129727) to the sample, followed by centrifugation to remove the precipitated proteins. thermofisher.comshimadzu.co.krnih.gov The resulting supernatant can then be directly injected into the LC-MS system or further processed. thermofisher.comshimadzu.co.kr

For more complex matrices like tissues and feces, more elaborate extraction procedures are necessary. acs.orgnih.gov Solid-phase extraction (SPE) is a commonly used technique to clean up and concentrate bile acids from various biological samples. acs.orgresearchgate.net Phospholipid-depletion SPE has been shown to be a high-efficiency sample preparation procedure for bile acid assays in blood. acs.org For tissue samples, homogenization followed by extraction with organic solvents is a common approach. acs.org A "one-pot" extraction method using a mixture of methanol and acetonitrile has been shown to be efficient for extracting bile acids from liver tissue. acs.org

For the analysis of sulfated bile acids, an enzymatic hydrolysis step using sulfatase can be included to cleave the sulfate group, followed by analysis of the unconjugated bile acid. nih.gov Alternatively, methods have been developed to directly analyze the intact sulfated bile acids. thermofisher.comimperial.ac.uk

Table 2: Common Sample Preparation and Extraction Techniques for Taurolithocholic Acid Sulfate Analysis

TechniqueBiological MatrixPrincipleReferences
Protein PrecipitationSerum, PlasmaRemoval of proteins by adding an organic solvent (e.g., acetonitrile, methanol). thermofisher.comshimadzu.co.krnih.gov
Solid-Phase Extraction (SPE)Serum, Plasma, UrineSelective retention of analytes on a solid sorbent followed by elution. acs.orgresearchgate.net
Liquid-Liquid Extraction (LLE)Serum, FecesPartitioning of analytes between two immiscible liquid phases. thermofisher.com
Homogenization and Solvent ExtractionLiver TissueDisruption of tissue structure followed by extraction with organic solvents (e.g., methanol/acetonitrile). acs.org
Enzymatic HydrolysisFeces, BileCleavage of conjugated groups (e.g., sulfate) using enzymes like sulfatase. nih.gov

Protein Precipitation Techniques for Serum and Plasma

A common and straightforward method for preparing serum and plasma samples for the analysis of taurolithocholic acid sulfate and other bile acids is protein precipitation. nih.gov This technique aims to remove high-abundance proteins that can interfere with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A widely used protocol involves a simple protein crash with an organic solvent. nih.gov Typically, a small volume of serum, often around 100 to 200 microliters, is mixed with a larger volume of cold acetonitrile. nih.gov This mixture is then vortexed vigorously to ensure thorough mixing and denaturation of the proteins. nih.gov Following vortexing, the sample is centrifuged at high speed, which pellets the precipitated proteins at the bottom of the tube. nih.gov The resulting supernatant, which contains the bile acids and other small molecules, is then carefully transferred to a new vial for LC-MS/MS analysis. nih.gov This method is favored for its simplicity, speed, and good analyte recovery. nih.gov For more specific applications, other precipitation agents like trichloroacetic acid (TCA), acetone, and ammonium (B1175870) sulfate can also be utilized, with ammonium sulfate fractionation being particularly effective at removing albumin. caymanchem.com

Table 1: Comparison of Protein Precipitation Methods

Method Principle Advantages Disadvantages Primary Application in Bile Acid Analysis
Acetonitrile Precipitation Solvent-induced denaturation and precipitation of proteins.Simple, fast, good recovery of a broad range of bile acids.May not remove all interfering substances.Routine quantification of bile acids in serum and plasma. nih.gov
Trichloroacetic Acid (TCA) Precipitation Acid-induced precipitation of proteins.Efficient protein removal.Can introduce acid that may need to be removed or neutralized.General protein removal. caymanchem.com
Acetone Precipitation Solvent-induced precipitation, particularly effective for hydrophobic proteins.Concentrates the sample and removes salts.Can be less efficient for certain proteins.General protein removal. caymanchem.com
Ammonium Sulfate Precipitation ("Salting Out") High salt concentration reduces protein solubility.Can selectively precipitate proteins, effective for albumin removal.Requires removal of high salt concentrations before LC-MS analysis.Depletion of high-abundance proteins like albumin. caymanchem.com

One-Pot Extraction Protocols for Tissue Samples (e.g., Liver)

For the analysis of taurolithocholic acid sulfate in complex tissue samples like the liver, one-pot extraction methods have been developed to streamline the sample preparation process. hoelzel-biotech.comelifesciences.org These protocols combine homogenization, extraction, and deproteinization into a single step, improving efficiency and reducing sample handling.

A highly effective one-pot method for extracting bile acids from liver tissue involves the use of a methanol/acetonitrile (MeOH/ACN) mixture. hoelzel-biotech.comelifesciences.org In this procedure, the liver tissue is homogenized directly in a solution of MeOH/ACN. elifesciences.org This solvent mixture not only extracts the bile acids from the tissue matrix but also simultaneously precipitates the proteins due to the deproteinizing effect of acetonitrile. elifesciences.org The resulting homogenate is then centrifuged to pellet the tissue debris and precipitated proteins. The clear supernatant containing the extracted bile acids can then be directly analyzed by LC-MS/MS. hoelzel-biotech.comelifesciences.org This one-pot approach has been shown to yield high recovery rates for a wide range of bile acids and is considered more efficient than traditional multi-step extraction procedures. hoelzel-biotech.comelifesciences.org

Isotope Dilution Studies Utilizing Deuterated Standards for Quantification

Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate quantification of bile acids, including taurolithocholic acid sulfate, in biological samples. nih.govuc.pt This method relies on the use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). nih.gov

For the quantification of taurolithocholic acid, a known amount of its deuterated counterpart, such as taurolithocholic acid-D4, is added to the sample at the beginning of the sample preparation process. mdpi.comoup.com This "spiked" sample is then subjected to extraction and analysis by LC-MS/MS. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the endogenous (unlabeled) and the deuterated (labeled) taurolithocholic acid. Because the labeled standard behaves identically to the endogenous analyte during extraction and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, a highly accurate and precise concentration can be determined. nih.govuc.pt This approach corrects for matrix effects and variations in extraction recovery, making it a robust and reliable quantification method. nih.gov

In Vitro Experimental Systems for Mechanistic Elucidation

To understand the specific biological functions and mechanisms of action of taurolithocholic acid sulfate, researchers utilize various in vitro experimental systems. These models allow for controlled investigations into its transport, cellular interactions, and effects on organelles.

Membrane Vesicle Transport Assays

Membrane vesicle transport assays are a powerful tool for studying the direct interaction of compounds with specific transport proteins. nih.govnih.gov These assays use sealed, inside-out vesicles prepared from the membranes of cells that overexpress a particular transporter. This system allows researchers to investigate whether a compound is a substrate or an inhibitor of that transporter. nih.govnih.gov

In the context of taurolithocholic acid sulfate research, these vesicles can be used to study its transport by key bile acid transporters such as the ATP-binding cassette (ABC) transporters. nih.gov For example, vesicles containing the bile salt export pump (BSEP) or multidrug resistance-associated protein 2 (MRP2) can be incubated with taurolithocholic acid sulfate to determine if it is actively transported into the vesicles. The accumulation of the compound inside the vesicles over time, often measured using radiolabeled or fluorescently tagged analogs, indicates that it is a substrate for the transporter. hmdb.ca These assays are crucial for identifying the specific proteins responsible for the cellular influx and efflux of taurolithocholic acid sulfate.

Established Cell Culture Models (e.g., HepaRG Cells, Primary Hepatocytes, Cancer Cell Lines)

Cell culture models provide a more complex biological context than isolated vesicles for studying the effects of taurolithocholic acid sulfate.

HepaRG Cells: The human hepatoma cell line, HepaRG, is widely used in bile acid research because, when differentiated, it exhibits many characteristics of primary human hepatocytes, including the expression of key bile acid transporters and metabolic enzymes. This makes HepaRG cells a valuable and reproducible model for studying bile acid-induced toxicity and transport. They have been used to investigate how cholestatic drugs alter the profiles of endogenous bile acids, including sulfated species.

Primary Hepatocytes: Primary hepatocytes, isolated directly from animal or human livers, are considered the gold standard for in vitro liver studies. Researchers have used primary rat hepatocytes to investigate the specific effects of taurolithocholic acid and its sulfated form on intracellular signaling pathways, such as calcium signaling and insulin (B600854) resistance. These studies have revealed that the sulfated and unsulfated forms can have different effects on hepatocyte function.

Cancer Cell Lines: The role of bile acids in the progression of gastrointestinal cancers is an active area of research. Various cancer cell lines, such as the intrahepatic cholangiocarcinoma cell lines RMCCA-1 and HuCCA-1, have been used to investigate the effects of bile acids on cancer cell growth, proliferation, and signaling pathways. For instance, studies have shown that the unsulfated form, taurolithocholic acid, can promote the growth of certain cancer cells.

Table 2: Overview of Cell Culture Models in Taurolithocholic Acid Sulfate Research

Cell Model Description Key Applications in TLCA-S Research Advantages Limitations
HepaRG Cells Human bipotent progenitor cell line that differentiates into hepatocyte-like and cholangiocyte-like cells.Studying bile acid-induced toxicity, transport, and metabolism.Expresses a wide range of liver-specific functions and transporters; reproducible.Not identical to primary hepatocytes; may have altered gene expression.
Primary Hepatocytes Hepatocytes freshly isolated from liver tissue (e.g., human, rat).Investigating direct cellular and molecular effects of TLCA-S on liver cells.Gold standard for in vitro hepatotoxicity and metabolism studies; high physiological relevance.Limited availability, batch-to-batch variability, rapid loss of phenotype in culture.
Cancer Cell Lines (e.g., RMCCA-1, HuCCA-1) Immortalized cell lines derived from various cancers (e.g., cholangiocarcinoma).Elucidating the role of bile acids in cancer cell proliferation and signaling.Easy to culture, genetically homogenous, allow for mechanistic studies.May not fully represent the heterogeneity and microenvironment of in vivo tumors.

Isolated Organelle Studies (e.g., Mitochondria)

Investigating the direct effects of compounds on isolated organelles, such as mitochondria, can provide insights into the subcellular mechanisms of toxicity. The alternative, or acidic, pathway of bile acid synthesis begins in the mitochondria.

Studies on isolated rat liver mitochondria have shown that various bile acids can induce mitochondrial dysfunction, including depolarization of the mitochondrial membrane and induction of the mitochondrial permeability transition pore. nih.gov However, research indicates that sulfation is a crucial detoxification pathway for bile acids. A study using isolated perfused rat livers demonstrated that while taurolithocholic acid caused noticeable alterations in mitochondria, the sulfated form, taurolithocholic acid sulfate, did not cause significant changes to the liver tissue, including the mitochondria. This suggests that taurolithocholic acid sulfate is significantly less toxic to mitochondria than its unsulfated precursor, highlighting the protective role of sulfation at the organelle level.

In Vivo Animal Models for Systemic Analysis and Translational Research

The study of taurolithocholic acid sulfate(2-) and its role in bile acid homeostasis and pathology relies heavily on in vivo animal models. These models are indispensable for understanding the systemic effects of bile acid dysregulation and for translational research aimed at elucidating human liver diseases. nih.gov Rodents, particularly mice, are the most frequently used species due to their genetic tractability, relatively short life cycle, and the availability of established disease models. nih.govresearchgate.net However, it is crucial to recognize the inherent metabolic differences between rodents and humans, which can influence the direct translation of findings. nih.gov

Murine and Rodent Models of Bile Acid Dysregulation and Disease States

Various non-genetically modified rodent models are employed to induce cholestasis, a condition characterized by impaired bile flow and the accumulation of potentially toxic bile acids. researchgate.netresearchgate.net These models, often induced chemically or surgically, provide a platform to study the adaptive mechanisms of bile acid detoxification, including the sulfation of lithocholic acid (LCA) to form compounds like taurolithocholic acid sulfate.

Chemically-induced models are widely used to study acute intrahepatic cholestasis. frontiersin.org Common chemical inducers include:

Lithocholic acid (LCA): Administration of LCA, a hydrophobic secondary bile acid, can induce cholestatic liver injury in rodents. This model is particularly relevant for studying the detoxification pathways that handle LCA, including taurine (B1682933) conjugation and subsequent sulfation. frontiersin.org

Alpha-naphthylisothiocyanate (ANIT): ANIT is a well-known hepatotoxicant that causes acute cholestasis and bile duct injury in rodents. nih.govfrontiersin.org

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC): A DDC-supplemented diet leads to the obstruction of small bile ducts due to the formation of protoporphyrin plugs, resulting in cholestasis. frontiersin.org

Ethinyl estradiol (B170435) (EE): EE is used to create a rodent model that mimics estrogen-induced cholestasis, such as intrahepatic cholestasis of pregnancy. frontiersin.org

In these models, the accumulation of hydrophobic bile acids triggers changes in the expression of enzymes involved in bile acid metabolism. While sulfation is a relatively minor pathway for bile acid detoxification in normal mice compared to humans, its importance increases in cholestatic conditions where other pathways are overwhelmed. nih.gov The study of rats has also provided insights into the pathogenesis of cholestasis induced by taurolithocholic acid itself. nih.gov

Another fundamental model is Bile Duct Ligation (BDL) , a surgical procedure that creates complete biliary obstruction. nih.gov This leads to a rapid and severe accumulation of bile acids in the liver, providing a robust model for studying the mechanisms of cholestatic liver injury and the protective responses, including the upregulation of alternative efflux transporters and detoxification enzymes. nih.gov

Chemically-Induced Rodent Models of Cholestasis

ModelInducing AgentKey Pathological FeaturesRelevance to Taurolithocholic Acid Sulfate Research
LCA-InducedLithocholic Acid (LCA)Hepatocyte injury, cholestasis. frontiersin.orgDirectly investigates the metabolism and toxicity of LCA and its derivatives.
ANIT-InducedAlpha-naphthylisothiocyanateHepatocyte necrosis, bile duct injury, inflammation. nih.govfrontiersin.orgStudies adaptive detoxification pathways, including sulfation, in response to acute cholestatic injury.
DDC-Induced3,5-diethoxycarbonyl-1,4-dihydrocollidineBile duct obstruction by porphyrin plugs, cholangitis. frontiersin.orgModels obstructive cholestasis and subsequent changes in bile acid profiles.
EE-InducedEthinyl EstradiolMimics estrogen-induced cholestasis (e.g., ICP). frontiersin.orgInvestigates hormonal effects on bile acid transport and metabolism.

Utilization of Genetically Modified Animal Models (e.g., Transporter Knockouts, Receptor Knockouts)

Genetically modified mice have revolutionized the study of bile acid metabolism, allowing researchers to dissect the specific roles of individual genes. nih.gov These models are critical for understanding the pathways that regulate the synthesis, transport, and detoxification of bile acids, including the formation and handling of taurolithocholic acid sulfate.

Transporter Knockout Models:

The targeted deletion of genes encoding for bile acid transporters creates specific disruptions in the enterohepatic circulation, leading to bile acid accumulation and subsequent adaptive responses.

Slc10a1 (Ntcp) Knockout Mice: The sodium taurocholate cotransporting polypeptide (NTCP) is the primary transporter for taking up conjugated bile acids from the blood into hepatocytes. Slc10a1 knockout mice lack this transporter, resulting in profound hypercholanemia (high levels of bile acids in the blood) but surprisingly mild liver injury. nih.gov A key finding in these mice is a dramatic upregulation of hepatic sulfotransferase enzymes. nih.gov This leads to enhanced bile acid sulfation as a major detoxification mechanism, with a significant increase in the levels of specific sulfated bile acids, including taurolithocholic acid 3-sulfate. nih.gov This model demonstrates that in the absence of primary hepatic uptake, sulfation becomes a critical pathway for detoxifying and eliminating bile acids in both mice and humans with NTCP deficiency. nih.gov

Abcb11 (Bsep) Knockout Mice: The bile salt export pump (BSEP) is the primary canalicular transporter responsible for secreting bile salts into the bile. Bsep knockout mice are a model for progressive familial intrahepatic cholestasis type 2 (PFIC-2). nih.govchildrensmercy.org These mice develop severe cholestasis due to the inability to effectively excrete bile acids from the liver. nih.gov

Abcb4 (Mdr2) Knockout Mice: The multidrug resistance protein 2 (MDR2 in mice, MDR3 in humans) is a flippase that secretes phospholipids (B1166683) into the bile. nih.gov Mdr2 knockout mice lack biliary phospholipid secretion, leading to damage of the bile duct epithelium by the detergent effects of bile acids, mimicking primary sclerosing cholangitis. nih.gov

Ostα Knockout Mice: The organic solute transporter alpha (OSTα), along with its partner OSTβ, mediates the efflux of bile acids from intestinal enterocytes back into the portal circulation. karger.com Ostα knockout mice show altered bile acid homeostasis and intestinal morphology. karger.com

Receptor Knockout Models:

Nuclear receptors are key sensors of bile acid levels and regulate the expression of genes involved in their own homeostasis.

Fxr Knockout Mice: The farnesoid X receptor (FXR) is a master regulator of bile acid, lipid, and glucose metabolism. nih.gov When activated by bile acids, FXR represses bile acid synthesis and induces the expression of transport proteins like BSEP. nih.gov Fxr knockout mice exhibit elevated serum bile acids and cholesterol, an increased bile acid pool size, and fail to repress the primary bile acid synthesis enzyme, Cyp7a1. nih.gov The absence of FXR leads to severe hepatotoxicity when these mice are challenged with a cholic acid-containing diet, highlighting FXR's crucial protective role. nih.govnih.gov

PXR (Pregnane X Receptor) Knockout Mice: PXR is another nuclear receptor activated by a wide range of compounds, including lithocholic acid. It regulates the expression of detoxification enzymes, such as cytochrome P450s and sulfotransferases. Studies in PXR knockout models help to elucidate its role in the adaptive response to cholestatic injury. nih.gov

Enzyme Knockout Models:

Targeting enzymes involved in bile acid synthesis allows for the creation of mouse models with more "human-like" bile acid compositions.

Cyp2c70 Knockout Mice: Murine Cyp2c70 is responsible for converting the hydrophobic primary bile acid chenodeoxycholic acid (CDCA) into the more hydrophilic muricholic acids (MCAs), which are major components of the mouse bile acid pool but absent in humans. nih.govchildrensmercy.org Cyp2c70 knockout mice lack MCAs and consequently have a more hydrophobic, human-like bile acid profile rich in CDCA and its metabolites. childrensmercy.org This leads to cholestatic liver injury, making these mice a valuable model for studying diseases like PFIC-2 and for evaluating therapies aimed at reducing the toxicity of hydrophobic bile acids. childrensmercy.orgnih.gov In this model, detoxification pathways like sulfation become more critical for managing the increased load of hydrophobic bile acids. childrensmercy.org

Genetically Modified Mouse Models in Bile Acid Research

Model (Gene Knockout)Protein FunctionKey PhenotypeRelevance to Sulfation & TLCA-S
Slc10a1 (Ntcp)Hepatocyte basolateral bile acid uptake. nih.govSevere hypercholanemia with mild liver injury. nih.govDramatically increased bile acid sulfation; elevated taurolithocholic acid 3-sulfate. nih.gov
Abcb11 (Bsep)Hepatocyte canalicular bile acid export. nih.govProgressive familial intrahepatic cholestasis (PFIC-2 model); severe cholestasis. nih.govStudies the consequences of impaired biliary excretion and the role of alternative detoxification pathways.
Fxr (NR1H4)Nuclear receptor; master regulator of bile acid synthesis and transport. nih.govElevated serum bile acids, increased synthesis, susceptible to bile acid-induced liver toxicity. nih.govElucidates the regulation of detoxification enzymes, including sulfotransferases, under FXR control.
Cyp2c70Enzyme for muricholic acid synthesis. nih.govHuman-like hydrophobic bile acid pool, spontaneous cholestatic liver injury. childrensmercy.orgHighlights the importance of sulfation as a key detoxification route when hydrophilicity is reduced. childrensmercy.org

Perspectives and Future Directions in Taurolithocholic Acid Sulfate 2 Research

Unraveling Undiscovered Metabolic and Signaling Pathways

While the primary role of sulfation in enhancing the water solubility and promoting the excretion of bile acids is well-established, the specific metabolic and signaling pathways of taurolithocholic acid sulfate (B86663) (TLCA-S) are still being uncovered. hmdb.ca Under normal physiological conditions, the sulfation of bile acids is a minor metabolic route. However, in cholestatic conditions, where bile flow is impaired, the proportion of sulfated bile acids, including TLCA-S, increases significantly. hmdb.ca This suggests a critical role for sulfation as a detoxification mechanism. nih.govoup.com

Recent research has begun to shed light on the distinct signaling properties of sulfated versus non-sulfated bile acids. For instance, studies in isolated rat hepatocytes have demonstrated that while taurolithocholic acid (TLCA) induces a sustained increase in cytosolic free calcium concentration ([Ca2+]i), TLCA-S evokes repetitive [Ca2+]i oscillations. nih.gov This suggests that the sulfate group fundamentally alters the molecule's interaction with cellular signaling components, potentially involving different intracellular calcium pools or release mechanisms. nih.gov The observation that ryanodine (B192298), a blocker of Ca2+-induced Ca2+ release, inhibits TLCA-S-induced oscillations but not the TLCA-induced rise in [Ca2+]i further supports the existence of distinct signaling pathways. nih.gov

Furthermore, the role of TLCA in promoting the growth of intrahepatic cholangiocarcinoma cells through the muscarinic acetylcholine (B1216132) receptor and EGFR/ERK1/2 signaling pathway has been identified. nih.gov Future investigations are needed to determine if TLCA-S shares these pro-proliferative effects or if the sulfate group modifies this activity, potentially leading to different outcomes in cancer biology. The discovery that sulfated bile acids can act as ligands for the major histocompatibility complex class I-related molecule, MR1, opens up a new avenue of research into the immunomodulatory functions of these molecules. nih.gov

Unraveling these undiscovered pathways will be crucial for a comprehensive understanding of the biological roles of TLCA-S beyond its function in detoxification.

Integration of Multi-Omics Data for Systems-Level Understanding of Bile Acid Networks

A systems-level understanding of the complex network of bile acid synthesis, metabolism, and signaling is essential for deciphering the precise role of individual bile acids like taurolithocholic acid sulfate. nih.gov The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this holistic view. bioengineer.orgnih.gov

By combining these datasets, researchers can construct comprehensive models of host-microbe interactions and their influence on bile acid profiles. bioengineer.orgresearchgate.net For example, multi-omics analysis can reveal how variations in gut microbiota composition affect the generation of secondary bile acids and their subsequent sulfation. nih.gov This integrated approach can help identify key regulatory genes, proteins, and metabolic shifts associated with altered TLCA-S levels in various physiological and pathological states. researchgate.net

Recent studies have already demonstrated the utility of multi-omics in understanding bile acid metabolism in the context of liver diseases and metabolic disorders. nih.govnih.gov For instance, integrating transcriptomic and metabolomic data from liver samples can highlight the upregulation of sulfotransferase enzymes and the corresponding increase in sulfated bile acids during cholestasis. nih.gov This approach can also help in identifying novel biomarkers for disease diagnosis and prognosis. clinicaltrials.gov

Future research should focus on applying these integrated multi-omics strategies specifically to delineate the network surrounding TLCA-S. This will involve analyzing data from different tissues and biological fluids to map the flow of information from the genetic level to the ultimate phenotypic effects of this sulfated bile acid. nih.gov

Cross-Species Comparative Analyses of Biological Roles and Evolutionary Adaptations

The structure and composition of bile salts vary significantly across different vertebrate species, reflecting evolutionary adaptations to diverse diets and metabolic needs. nih.gov Cross-species comparative analyses of taurolithocholic acid sulfate can provide valuable insights into its fundamental biological roles and the evolutionary pressures that have shaped its function.

Bile salt composition is considered a biochemical trait that can offer clues to phylogenetic relationships. nih.gov The three main types of bile salts found in vertebrates are C27 bile alcohols, C27 bile acids, and C24 bile acids. nih.gov While C24 bile acids are common in mammals, the presence and concentration of specific conjugated and sulfated forms can differ. nih.govwikipedia.org

For example, the expression and activity of sulfotransferases, the enzymes responsible for bile acid sulfation, exhibit species-specific differences. oup.comresearchgate.net In humans, a small fraction of bile acids in bile and serum are sulfated, whereas in urine, the majority are sulfated, indicating efficient renal elimination. oup.com Studies in rats have also shown that sulfated lithocholic acid is rapidly excreted. doaj.orgcapes.gov.br Comparing the sulfation patterns of lithocholic acid and its taurine (B1682933) conjugate across different species can help elucidate the evolutionary advantages of this metabolic pathway.

By examining the presence and function of TLCA-S and its related metabolic enzymes in a wide range of vertebrates, researchers can identify conserved and species-specific roles. This comparative approach can reveal how the signaling and detoxification functions of sulfated bile acids have evolved and adapted to different physiological contexts.

Development of Novel Research Tools and Probes for Mechanistic Studies

Advancing our understanding of the specific mechanisms of action of taurolithocholic acid sulfate necessitates the development of novel research tools and molecular probes. nih.govnih.gov These tools are essential for tracking the transport, localization, and interaction of TLCA-S with its molecular targets within cells and tissues.

One promising area is the development of fluorescently labeled bile acid analogs. For instance, a 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole-coupled taurocholic acid (3β-NBD-TCA) has been developed and validated as a probe for intravital analysis of bile acid transport. nih.gov Similar strategies could be employed to synthesize a fluorescent analog of TLCA-S, which would allow for real-time visualization of its uptake, trafficking, and excretion in living cells and animal models.

Another critical area is the design and synthesis of novel chemical structures based on the lithocholic acid scaffold. mdpi.com By modifying the side chains to improve properties like hydrophilicity, researchers can create new molecular probes to investigate structure-activity relationships and receptor interactions. mdpi.com These novel fragments can be evaluated in luciferase-based reporter assays and other cell-based systems to determine their potency and efficacy at specific receptors like TGR5. mdpi.com

Furthermore, the development of more sensitive and specific analytical techniques is crucial for accurately quantifying TLCA-S in complex biological samples. researchgate.net Advanced mass spectrometry-based methods will enable precise measurement of TLCA-S and other sulfated bile acids in various tissues and fluids, providing a clearer picture of their distribution and dynamics. researchgate.net

The creation of these sophisticated research tools will be instrumental in dissecting the molecular pathways modulated by TLCA-S and uncovering its precise biological functions.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Taurolithocholic acid sulfate(2-) in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity in detecting sulfated bile acids at low concentrations. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural details, such as the sulfation at the 3α-position and taurine conjugation . For serum or tissue samples, solid-phase extraction (SPE) is recommended to isolate the compound from lipid-rich matrices, followed by derivatization if necessary to enhance ionization efficiency in MS .

Q. How does sulfation influence the physicochemical properties and cellular uptake of Taurolithocholic acid sulfate(2-)?

  • Methodological Answer : Sulfation increases hydrophilicity, reducing passive diffusion across cell membranes. This mandates reliance on active transport mechanisms, such as the organic anion-transporting polypeptides (OATPs) or sodium-taurocholate cotransporting polypeptide (NTCP). Competitive inhibition assays using labeled substrates (e.g., deuterated analogs) can elucidate transport kinetics, while fluorescently tagged derivatives enable real-time tracking in cellular models .

Q. What are the primary metabolic pathways involving Taurolithocholic acid sulfate(2-), and how are they studied in vivo?

  • Methodological Answer : Hepatic sulfation via sulfotransferases (SULT2A1) and enterohepatic recirculation are key pathways. Stable isotope tracing (e.g., ³⁵S-labeled sulfate) in rodent models can track metabolite distribution. Bile duct cannulation combined with portal vein sampling allows dynamic profiling of sulfated bile acid flux, while knockout models (e.g., SULT2A1⁻/⁻ mice) validate enzymatic contributions .

Advanced Research Questions

Q. How can researchers address contradictory findings on the pro-inflammatory vs. cytoprotective roles of Taurolithocholic acid sulfate(2-) in cholestatic injury?

  • Methodological Answer : Discrepancies may arise from concentration-dependent effects or model-specific factors (e.g., primary hepatocytes vs. immortalized lines). Dose-response studies in human hepatic organoids or 3D co-culture systems (hepatocytes/Kupffer cells) can clarify thresholds for toxicity. Transcriptomic profiling (RNA-seq) of Toll-like receptor (TLR4) and farnesoid X receptor (FXR) pathways may identify mechanistic switches .

Q. What experimental models best recapitulate Taurolithocholic acid sulfate(2-)-induced pancreatitis, and how is disease severity quantified?

  • Methodological Answer : Murine models with intraductal bile acid infusion (e.g., taurolithocholic acid 3-sulfate at 2–5 mM) mimic acute pancreatitis. Disease markers include serum amylase/lipase levels, histopathological scoring of acinar cell necrosis, and myeloperoxidase (MPO) activity for neutrophil infiltration. Genetic models (e.g., Try7⁻/⁻ mice) can isolate bile acid-specific effects from secondary inflammation .

Q. How do researchers resolve technical challenges in synthesizing high-purity Taurolithocholic acid sulfate(2-) for mechanistic studies?

  • Methodological Answer : Chemical synthesis involves sulfation of taurolithocholic acid using sulfur trioxide-pyridine complex, followed by ion-exchange chromatography to isolate the disodium salt. Purity (>95%) is verified via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD). For isotopic labeling, ³⁴S-sulfate incorporation can be monitored using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What strategies are effective for elucidating the role of Taurolithocholic acid sulfate(2-) in gut-liver axis communication?

  • Methodological Answer : Gnotobiotic mouse models colonized with defined microbial consortia (e.g., bile acid-metabolizing Clostridium scindens) can dissect host-microbe interactions. Fecal microbiota transplantation (FMT) from patients with cholestasis into germ-free mice, coupled with bile acid profiling, links microbial sulfatase activity to host metabolite levels. In vitro gut organoid systems enable real-time imaging of bacterial bile acid modification .

Data Contradiction Analysis Framework

Q. How should researchers interpret conflicting data on Taurolithocholic acid sulfate(2-)’s receptor interactions (e.g., FXR vs. TGR5)?

  • Methodological Answer : Use receptor-specific antagonists (e.g., Z-guggulsterone for FXR, SBI-115 for TGR5) in luciferase reporter assays to quantify ligand efficacy. Molecular docking simulations (AutoDock Vina) predict binding affinities, while surface plasmon resonance (SPR) measures kinetic parameters. Species differences (human vs. rodent receptor isoforms) must be accounted for .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.